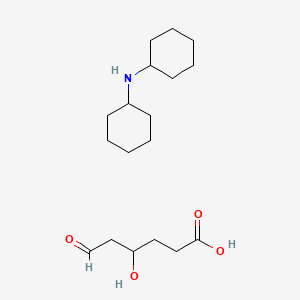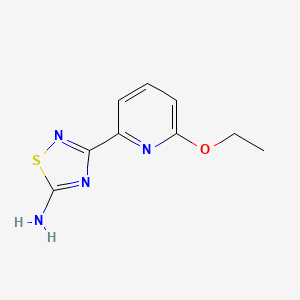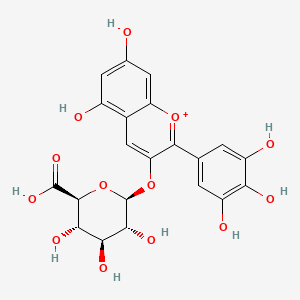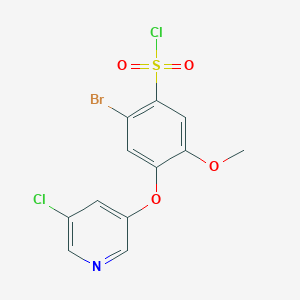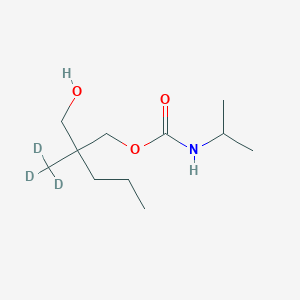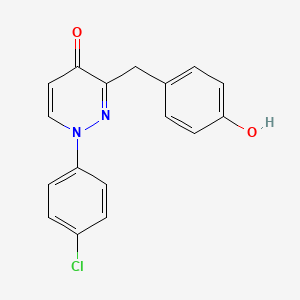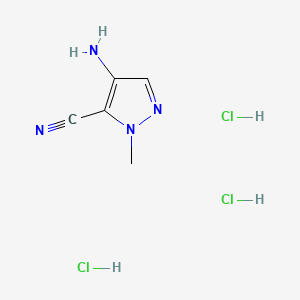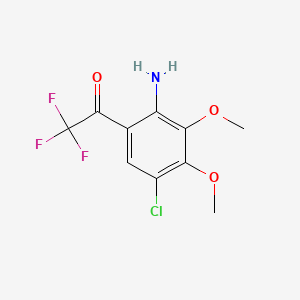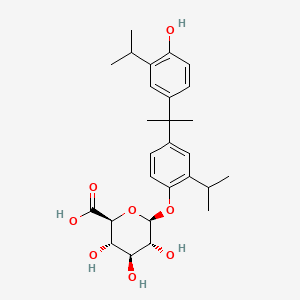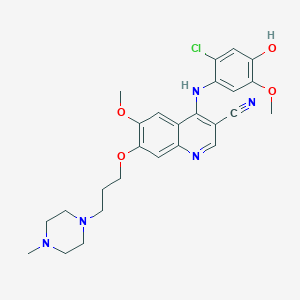
Bosutinib Oxydechlorinated
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bosutinib Oxydechlorinated is a derivative of Bosutinib, a second-generation tyrosine kinase inhibitor. Bosutinib is primarily used in the treatment of chronic myelogenous leukemia (CML), specifically targeting the Philadelphia chromosome-positive (Ph+) variant of the disease . This compound retains the core structure of Bosutinib but has undergone a specific chemical modification, which may influence its pharmacokinetic and pharmacodynamic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bosutinib Oxydechlorinated involves the oxydechlorination of Bosutinib. This process typically requires the use of specific reagents and conditions to achieve the desired chemical transformation.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to monitor the synthesis and confirm the structure of the compound .
化学反応の分析
Types of Reactions
Bosutinib Oxydechlorinated undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired chemical transformation .
Major Products Formed
The major products formed from these reactions include various derivatives of Bosutinib, each with unique chemical properties and potential therapeutic applications .
科学的研究の応用
Bosutinib Oxydechlorinated has several scientific research applications, including:
作用機序
Bosutinib Oxydechlorinated exerts its effects by inhibiting the activity of specific tyrosine kinases, including the BCR-ABL kinase and Src-family kinases. These kinases play a crucial role in the proliferation and survival of cancer cells. By inhibiting these kinases, this compound disrupts the signaling pathways that promote cancer cell growth and survival .
類似化合物との比較
Similar Compounds
Imatinib: The first-generation BCR-ABL inhibitor used in the treatment of CML.
Dasatinib: A second-generation BCR-ABL inhibitor with a broader spectrum of activity.
Nilotinib: Another second-generation BCR-ABL inhibitor with improved efficacy and safety profile.
Uniqueness
Bosutinib Oxydechlorinated is unique due to its specific chemical modification, which may enhance its pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This modification may result in improved efficacy, reduced side effects, and better patient outcomes .
特性
分子式 |
C26H30ClN5O4 |
|---|---|
分子量 |
512.0 g/mol |
IUPAC名 |
4-(2-chloro-4-hydroxy-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H30ClN5O4/c1-31-6-8-32(9-7-31)5-4-10-36-25-13-20-18(11-24(25)35-3)26(17(15-28)16-29-20)30-21-14-23(34-2)22(33)12-19(21)27/h11-14,16,33H,4-10H2,1-3H3,(H,29,30) |
InChIキー |
OFBQZZFEXFRYQW-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)O)OC)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


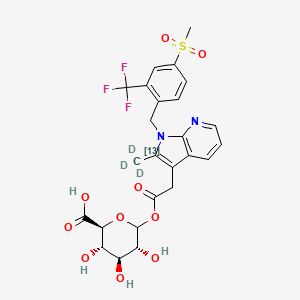
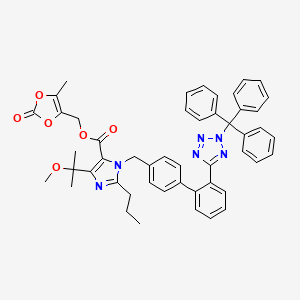
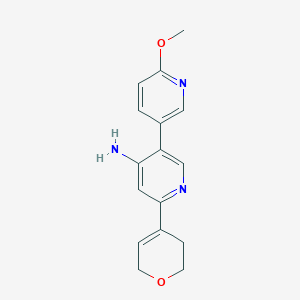
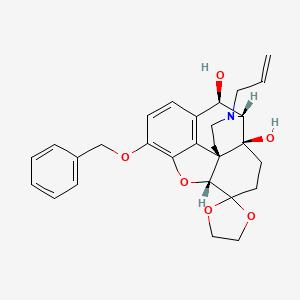
![2-((6-Chloro-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B13854297.png)
